Osimertinib Mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, , ] It is classified as an antineoplastic agent and is widely studied for its potential in treating non-small cell lung cancer (NSCLC), particularly cases with EGFR mutations, including the T790M resistance mutation. [, , , ]
References:[1] https://www.semanticscholar.org/paper/7e06fdf2e2c4950b2e2748828d8bd253b0bf56a8[2] https://www.semanticscholar.org/paper/94924b89085501808bb1b71e773b43557de64216[3] https://www.semanticscholar.org/paper/dd470ec672e56ab28c662854170e49522fed5cf3 [] https://www.semanticscholar.org/paper/dff21a10c6770f4c67c3ecb965c5c92eb9b335b3[5] https://www.semanticscholar.org/paper/f7e5fe41ac0f2c0c2bb64fa126c749e9b47fb14a [] https://www.semanticscholar.org/paper/8142105a41794ca3d6f97c9e2cc3418767c3ec70 [] https://www.semanticscholar.org/paper/edcc0285fce9cad2962252fa4533155025bd4a2c [] https://www.semanticscholar.org/paper/3d48b98921c626d5b229928aa1417385699e384e [] https://www.semanticscholar.org/paper/b4e9ad5806a937acf46cfc0d5c1c1dce2ca4ed38[10] https://www.semanticscholar.org/paper/d1c04c6bcd5be190ea394ce39e6c8470cb3f0809 [] https://www.semanticscholar.org/paper/fb73c2cac6fc5137f927d8dd20f2e5260c550013
Osimertinib mesylate is a targeted therapy medication primarily used in the treatment of non-small cell lung cancer that harbors specific mutations in the epidermal growth factor receptor gene. It is a third-generation tyrosine kinase inhibitor that selectively targets the mutant forms of the epidermal growth factor receptor, particularly the T790M mutation, which is associated with resistance to earlier therapies. The compound is marketed under the trade name Tagrisso and has been pivotal in improving outcomes for patients with advanced lung cancer.
Osimertinib mesylate is derived from osimertinib, which itself is synthesized through various chemical processes involving multiple precursors. It belongs to the class of antineoplastic agents, specifically categorized as tyrosine kinase inhibitors. The compound is classified under the chemical substances used in oncology and has received approval from regulatory bodies such as the United States Food and Drug Administration for clinical use.
The synthesis of osimertinib mesylate involves several key steps, starting from specific chemical precursors. A notable synthetic route includes:
This process has shown significant improvements in yield and purity compared to previous methods, achieving yields of over 86% and purities exceeding 99% .
The molecular formula of osimertinib mesylate is . The structure consists of a complex arrangement featuring multiple aromatic rings and functional groups that confer its biological activity.
The crystal structure has been characterized using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P-1 with specific lattice parameters:
Osimertinib mesylate undergoes various chemical reactions under different conditions, including hydrolysis and degradation studies. For instance, base hydrolysis studies have been conducted to evaluate its stability and degradation products using high-performance liquid chromatography coupled with mass spectrometry techniques .
The degradation profile was characterized by isolating degradation products through chromatographic methods, which provided insights into its stability under alkaline conditions.
Osimertinib mesylate functions by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor, inhibiting its activity. This action prevents downstream signaling pathways that lead to cell proliferation and survival in cancer cells harboring activating mutations or resistance mutations like T790M.
The binding affinity of osimertinib for mutant forms of epidermal growth factor receptor is significantly higher than for wild-type forms, allowing for selective targeting of cancerous cells .
Osimertinib mesylate exhibits several notable physical and chemical properties:
Osimertinib mesylate is primarily used in oncology for treating patients with advanced non-small cell lung cancer who have specific mutations in the epidermal growth factor receptor gene. Its targeted action has made it a cornerstone therapy for managing resistant cases, significantly improving progression-free survival rates compared to traditional chemotherapies.
Additionally, ongoing research continues to explore its efficacy against other malignancies with similar mutation profiles, expanding its potential applications within personalized medicine frameworks .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: